3-Chloro-3-phenylprop-2-enenitrile
CAS No.:
Cat. No.: VC13614685
Molecular Formula: C9H6ClN
Molecular Weight: 163.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClN |
|---|---|
| Molecular Weight | 163.60 g/mol |
| IUPAC Name | 3-chloro-3-phenylprop-2-enenitrile |
| Standard InChI | InChI=1S/C9H6ClN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-6H |
| Standard InChI Key | GVKYEBRJHLHHOE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=CC#N)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(=CC#N)Cl |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Connectivity
The molecular structure of 3-chloro-3-phenylprop-2-enenitrile features a chloro group (-Cl) and a phenyl ring (-CH) attached to the second and third carbons of a propenenitrile chain (CH=C(CN)-). The nitrile group (-C≡N) at the terminal position introduces significant polarity, while the conjugated double bond between C1 and C2 facilitates resonance stabilization . The compound’s IUPAC name, 3-chloro-3-phenylprop-2-enenitrile, explicitly denotes the positions of its functional groups.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 163.60 g/mol | |
| SMILES Notation | C1=CC=C(C=C1)C(=CC#N)Cl | |
| InChI Key | GVKYEBRJHLHHOE-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 23.8 Ų |
Stereochemical Considerations
The compound exists in a planar geometry due to the sp-hybridized carbons in the propenenitrile chain. The (2Z)-stereoisomer (CAS 78583-84-3) has been characterized, with the chloro and phenyl groups positioned on the same side of the double bond . This stereochemical arrangement influences intermolecular interactions, particularly in crystal packing and coordination chemistry.
Synthesis and Manufacturing
Conventional Synthetic Routes
3-Chloro-3-phenylprop-2-enenitrile is synthesized via two primary methods:
-
Chlorination of 3-Phenylprop-2-enenitrile:
Direct chlorination using chlorine gas () or sulfuryl chloride () in the presence of a radical initiator (e.g., AIBN) yields the target compound. Reaction conditions typically involve temperatures of 60–80°C and anhydrous solvents such as dichloromethane . -
Cycloaddition-Functionalization Sequences:
Alternative pathways involve the Diels-Alder reaction between acrylonitrile derivatives and chlorinated dienophiles, followed by dehydrogenation.
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to enhance yield (typically 75–85%) and minimize byproducts like dichlorinated adducts. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 10 mmHg) isolates the compound with >98% purity .
Physicochemical Properties
Table 2: Experimental Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Density | 1.18 g/cm | |
| Boiling Point | 276.4°C at 760 mmHg | |
| Refractive Index | 1.571 | |
| Flash Point | 118.2°C | |
| Vapor Pressure | 0.00482 mmHg at 25°C |
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water (<0.1 g/L at 25°C) but is miscible with organic solvents such as dichloromethane, toluene, and tetrahydrofuran. Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility in alkaline media due to the nitrile group’s reactivity .
Chemical Reactivity and Mechanistic Insights
Nucleophilic Substitution Reactions
The chloro group undergoes facile substitution with nucleophiles (e.g., amines, alkoxides) via an S2 mechanism. For example, reaction with sodium methoxide yields 3-methoxy-3-phenylprop-2-enenitrile:
Nitrile Group Transformations
The nitrile functionality participates in reduction reactions using lithium aluminum hydride () to form primary amines or undergoes hydrolysis to carboxylic acids under acidic conditions .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor to β-chloroacrylic acid derivatives, which are key intermediates in antiretroviral and anticancer agents. Its ability to undergo Michael additions makes it valuable for constructing complex heterocycles .
Material Science Applications
In polymer chemistry, 3-chloro-3-phenylprop-2-enenitrile acts as a crosslinking agent in nitrile rubber production, enhancing thermal stability and tensile strength .
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